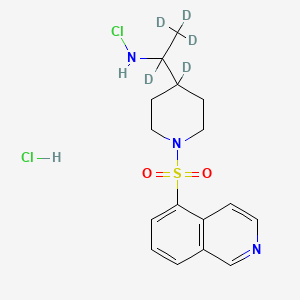
N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride is a complex organic compound that features multiple deuterium atoms, a chloro group, and a sulfonylpiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride involves several steps:
Deuteration: The introduction of deuterium atoms is typically achieved through the use of deuterated reagents or solvents. For example, deuterated chloroform (CDCl3) or deuterated water (D2O) can be used to replace hydrogen atoms with deuterium.
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving the appropriate precursors.
Chlorination: The final step involves the chlorination of the ethanamine moiety, which can be achieved using N-chlorosuccinimide (NCS) or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and isoquinoline moieties.
Reduction: Reduction reactions can target the sulfonyl group or the chloro group, leading to the formation of different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidized derivatives of the isoquinoline and amine moieties.
Reduction: Reduced forms of the sulfonyl and chloro groups.
Substitution: New compounds with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies and reaction tracking.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Potential use in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In biological systems, the deuterium atoms can influence the metabolic stability and rate of enzymatic reactions. The chloro group can participate in electrophilic reactions, while the sulfonylpiperidine moiety can interact with various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
N-chloro-1,2,2,2-tetradeuterioethanamine: Lacks the isoquinoline and sulfonylpiperidine moieties.
1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine: Lacks the chloro group.
N-chloro-1-(4-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine: Lacks the deuterium atoms.
Uniqueness
The presence of multiple deuterium atoms, along with the chloro and sulfonylpiperidine moieties, makes N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride unique. This combination of features provides distinct advantages in isotopic labeling studies and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H21Cl2N3O2S |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H20ClN3O2S.ClH/c1-12(19-17)13-6-9-20(10-7-13)23(21,22)16-4-2-3-14-11-18-8-5-15(14)16;/h2-5,8,11-13,19H,6-7,9-10H2,1H3;1H/i1D3,12D,13D; |
Clave InChI |
UXJJRPPVMOZZNV-UHPURAOQSA-N |
SMILES isomérico |
[2H]C1(CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C([2H])(C([2H])([2H])[2H])NCl.Cl |
SMILES canónico |
CC(C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)NCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















